1,2,3-Trifluorobenzene
Overview
Description
Synthesis Analysis
The synthesis of fluorobenzene derivatives like 1,2,3-Trifluorobenzene often involves processes such as aromatic nucleophilic substitution. For instance, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, a related compound, was synthesized through the aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of fluorinated benzenes, including 1,2,3-Trifluorobenzene, is characterized by specific geometrical parameters. For instance, in 1,3,5-trifluorobenzene, geometrical parameters include bond lengths of C-C and C-F and bond angles, which are crucial in determining the overall structure and reactivity of the molecule (Ramondo et al., 1992).
Chemical Reactions and Properties
Fluorinated benzenes participate in various chemical reactions, modifying their structure and properties. The reactivity of these compounds is influenced by the presence of fluorine atoms, which can affect electron distribution and stability. For example, 1,3,5-trifluorobenzene can be used as an electrolyte additive in lithium-ion batteries, showcasing its chemical reactivity and applicability in different fields (Wang et al., 2023).
Scientific Research Applications
1,2,3-Trifluorobenzene is a chemical compound with the molecular formula C6H3F3 . It has a molecular weight of 132.08 and its CAS Number is 1489-53-8 . It’s a liquid at room temperature with a boiling point of 94-95 °C and a density of 1.28 g/mL at 25 °C .
The compound has been used in various studies. For instance, the microwave spectrum of 1,2,3-trifluorobenzene was studied using a molecular beam Fourier transform microwave spectrometer . Also, laser-induced fluorescence spectra of the radical cation of 1,2,3-trifluorobenzene was determined in both the gas phase and solid Ne matrices .
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Molecular Beam Fourier Transform Microwave Spectrometer
- In the field of spectroscopy , the microwave spectrum of 1,2,3-trifluorobenzene was studied using a molecular beam Fourier transform microwave spectrometer .
- This method involves the use of a spectrometer to analyze the microwave spectrum of the compound. The data obtained can provide valuable information about the molecular structure and properties of 1,2,3-Trifluorobenzene .
- The results of this study can contribute to a better understanding of the compound’s characteristics and behavior under different conditions .
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Laser-Induced Fluorescence Spectra
- In the field of fluorescence spectroscopy , laser-induced fluorescence spectra of the radical cation of 1,2,3-trifluorobenzene was determined in both the gas phase and solid Ne matrices .
- This method involves the use of a laser to induce fluorescence in the compound, and the resulting spectra are then analyzed .
- The results of this study can provide insights into the electronic structure and dynamics of the radical cation of 1,2,3-Trifluorobenzene .
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Crystal Structure Analysis
- In the field of crystallography , the crystal structure of 1,2,3-Trifluorobenzene has been analyzed .
- This method involves the use of X-ray diffraction or other techniques to determine the arrangement of atoms within a crystal .
- The results of this study can provide valuable information about the compound’s solid-state properties, such as its packing, bonding, and intermolecular interactions .
-
Molecular Beam Fourier Transform Microwave Spectrometer
- In the field of spectroscopy , the microwave spectrum of 1,2,3-trifluorobenzene was studied using a molecular beam Fourier transform microwave spectrometer .
- This method involves the use of a spectrometer to analyze the microwave spectrum of the compound. The data obtained can provide valuable information about the molecular structure and properties of 1,2,3-Trifluorobenzene .
- The results of this study can contribute to a better understanding of the compound’s characteristics and behavior under different conditions .
-
Laser-Induced Fluorescence Spectra
- In the field of fluorescence spectroscopy , laser-induced fluorescence spectra of the radical cation of 1,2,3-trifluorobenzene was determined in both the gas phase and solid Ne matrices .
- This method involves the use of a laser to induce fluorescence in the compound, and the resulting spectra are then analyzed .
- The results of this study can provide insights into the electronic structure and dynamics of the radical cation of 1,2,3-Trifluorobenzene .
-
Crystal Structure Analysis
- In the field of crystallography , the crystal structure of 1,2,3-Trifluorobenzene has been analyzed .
- This method involves the use of X-ray diffraction or other techniques to determine the arrangement of atoms within a crystal .
- The results of this study can provide valuable information about the compound’s solid-state properties, such as its packing, bonding, and intermolecular interactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3-trifluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKNNUJQFALRIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164125 | |
Record name | Benzene, 1,2,3-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trifluorobenzene | |
CAS RN |
1489-53-8 | |
Record name | Benzene, 1,2,3-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,3-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Trifluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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